molecular formula C30H44Cl2F6P2Pd B3164081 ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride CAS No. 887919-36-0

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride

Cat. No. B3164081
CAS RN: 887919-36-0
M. Wt: 757.9 g/mol
InChI Key: ATVRGWRBZLLSJD-UHFFFAOYSA-L
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Description

Ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride, also known as Bis[di-(tert-butyl)(4-trifluoromethylphenyl)phosphine]palladium(II) chloride, is a chemical compound with the molecular formula C30H44Cl2F6P2Pd . It is used as a catalyst for Suzuki Coupling reaction of heteroaryl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two tert-butyl groups and a 4-trifluoromethylphenyl group attached to a phosphorus atom. This phosphorus atom is then linked to a palladium(2+) ion. The compound also contains two chloride ions .


Chemical Reactions Analysis

This compound is known to be a highly active catalyst for Suzuki-Miyaura cross-coupling reactions with aryl halides, including 5- and 6-membered heteroaryl chlorides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 757.93 . It has a melting point of 230°C . The InChI Key of the compound is ATVRGWRBZLLSJD-UHFFFAOYSA-L .

Safety and Hazards

The compound is classified as a flammable solid and can cause eye irritation, skin irritation, and may cause respiratory irritation. It is also classified as hazardous to the aquatic environment with long-lasting effects .

properties

IUPAC Name

ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H22F3P.2ClH.Pd/c2*1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18;;;/h2*7-10H,1-6H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVRGWRBZLLSJD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44Cl2F6P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71464070

CAS RN

887919-36-0
Record name (SP-4-1)-Bis[bis(1,1-dimethylethyl)[4-(trifluoromethyl)phenyl]phosphine-κP]dichloropalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887919-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 887919-36-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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